molecular formula C24H30O3 B12411080 Drospirenone-d4-1

Drospirenone-d4-1

Cat. No.: B12411080
M. Wt: 370.5 g/mol
InChI Key: METQSPRSQINEEU-AJJTXNBQSA-N
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Description

Drospirenone-d4-1, also known as Dihydrospirorenone-d4-1, is a deuterium-labeled version of Drospirenone. Drospirenone is a synthetic progestin commonly used in oral contraceptive pills. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drospirenone-d4-1 involves the incorporation of deuterium atoms into the Drospirenone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product. The industrial production methods are designed to meet the stringent requirements of pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

Drospirenone-d4-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form its corresponding alcohol or hydrocarbon derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketone or carboxylic acid derivatives, while reduction can produce alcohol or hydrocarbon derivatives .

Scientific Research Applications

Drospirenone-d4-1 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Drospirenone-d4-1, like Drospirenone, exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of follicle-stimulating hormone and luteinizing hormone, thereby preventing ovulation. Additionally, Drospirenone has anti-mineralocorticoid and anti-androgenic properties, which contribute to its effects on water retention and acne reduction .

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A synthetic steroid with similar anti-mineralocorticoid properties.

    Progesterone: The natural hormone that Drospirenone mimics in its action.

    Ethinyl Estradiol: Often combined with Drospirenone in oral contraceptive formulations.

Uniqueness

Drospirenone-d4-1 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic stability and pathways of Drospirenone .

Biological Activity

Drospirenone-d4-1, a deuterium-labeled derivative of the synthetic progestin drospirenone, is increasingly recognized for its unique biological activities and pharmacokinetic properties. The incorporation of deuterium enhances its stability, allowing for precise tracking in biological studies. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and comparative studies with other progestins.

This compound exhibits biological activities similar to drospirenone, primarily functioning as a progestin . It binds to progesterone and mineralocorticoid receptors while demonstrating lower affinity for androgen and glucocorticoid receptors. Notably, it does not bind to estrogen receptors, distinguishing it from many other synthetic progestins.

Key Receptor Interactions:

  • Progesterone Receptor : Strong binding affinity.
  • Mineralocorticoid Receptor : Weak activation but potent antagonistic activity against aldosterone.
  • Androgen Receptor : Antagonistic effect without agonistic activity.
  • Glucocorticoid Receptor : Minimal interaction.

Pharmacokinetics

This compound is rapidly absorbed upon oral administration, achieving peak plasma concentrations within 1–2 hours. Its bioavailability is approximately 76%, with a half-life ranging from 25 to 34 hours. The compound undergoes extensive metabolism, primarily yielding inactive metabolites that are excreted via urine and feces.

Comparative Pharmacokinetics

A study comparing drospirenone alone with a combination of drospirenone and ethinyl estradiol (EE) indicated that the presence of EE alters the metabolic pathways of drospirenone, leading to higher plasma concentrations when coadministered.

ParameterThis compound AloneDrospirenone + EE
Bioavailability76%Lower than alone
Peak Plasma Concentration (Cmax)1–2 hoursHigher with EE
Half-life25–34 hoursSimilar
Major MetabolitesInactive formsActive metabolites present

Biological Activity Studies

Research has demonstrated that this compound modulates endogenous steroid biosynthesis by inhibiting key enzymes involved in steroid hormone production:

  • Inhibition of 3β-Hydroxysteroid Dehydrogenase (3βHSD2) : this compound shows significant inhibition of this enzyme, which is critical in the conversion of pregnenolone to progesterone.
  • Inhibition of CYP17A1 : This enzyme is involved in the production of androgens; inhibition can lead to reduced androgen levels.

The inhibition constants (K_i) for drospirenone were determined as follows:

  • 3βHSD2 : K_i = 232 ± 38 nM
  • CYP17A1 : Not specified but indicates significant interaction.

Case Studies

Several clinical trials have evaluated the pharmacokinetics and biological effects of drospirenone formulations:

  • Food Effect Study :
    • A study involving 24 healthy female volunteers assessed the pharmacokinetics of a single dose of drospirenone under fasting and fed conditions.
    • Results showed that food intake increased Cmax by approximately 29.35% and had a negligible effect on overall bioavailability (AUC).
  • Bioequivalence Study :
    • A comparative study between low-dose drospirenone/ethinyl estradiol formulations demonstrated consistent pharmacokinetic profiles, reinforcing the reliability of drospirenone's metabolic pathways.

Properties

Molecular Formula

C24H30O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2

InChI Key

METQSPRSQINEEU-AJJTXNBQSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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